![molecular formula C22H26FN3O5S B590494 N-[(6R)-8-Fluoro-5,6-dihydro-4-(1-methylethyl)-6-[(2S,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]benzo[h]quinazolin-2-yl]-N-methylmethanesulfonamide CAS No. 854898-46-7](/img/structure/B590494.png)

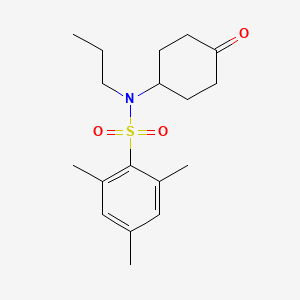

N-[(6R)-8-Fluoro-5,6-dihydro-4-(1-methylethyl)-6-[(2S,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]benzo[h]quinazolin-2-yl]-N-methylmethanesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

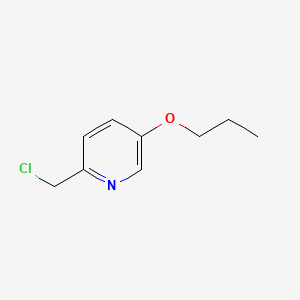

N-[(6R)-8-Fluoro-5,6-dihydro-4-(1-methylethyl)-6-[(2S,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]benzo[h]quinazolin-2-yl]-N-methylmethanesulfonamide is a complex organic compound that belongs to the class of quinazolines. Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring system. This particular compound is characterized by its unique structural features, including a fluorine atom, a methylethyl group, and a tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl moiety.

作用機序

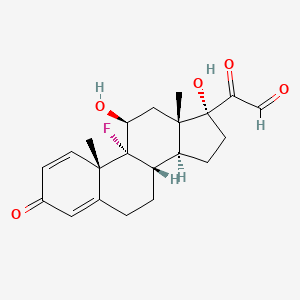

Target of Action

Rosuvastatin (6R)-Lactone Impurity primarily targets HMG-CoA reductase , the enzyme responsible for the rate-limiting step in cholesterol biosynthesis. This enzyme converts 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) to mevalonate, a precursor of cholesterol .

Mode of Action

The compound acts as a competitive inhibitor of HMG-CoA reductase. By binding to the active site of the enzyme, it prevents the conversion of HMG-CoA to mevalonate. This inhibition reduces the synthesis of cholesterol in the liver, leading to a decrease in overall cholesterol levels .

Biochemical Pathways

The inhibition of HMG-CoA reductase by Rosuvastatin (6R)-Lactone Impurity affects the mevalonate pathway , which is crucial for the production of cholesterol and other isoprenoids. The downstream effects include reduced synthesis of cholesterol, decreased low-density lipoprotein (LDL) levels, and potentially increased high-density lipoprotein (HDL) levels .

Pharmacokinetics

The pharmacokinetics of Rosuvastatin (6R)-Lactone Impurity involve its absorption, distribution, metabolism, and excretion (ADME) properties:

These properties impact its bioavailability and efficacy in reducing cholesterol levels.

Result of Action

At the molecular level, the inhibition of HMG-CoA reductase leads to a decrease in intracellular cholesterol levels . This triggers an upregulation of LDL receptors on hepatocyte surfaces, increasing the clearance of LDL from the bloodstream. The overall cellular effect is a reduction in cholesterol synthesis and an improvement in lipid profiles .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the stability and efficacy of Rosuvastatin (6R)-Lactone Impurity. For instance, acidic or basic conditions can affect its solubility and absorption. Additionally, interactions with other medications can alter its metabolism and excretion, impacting its overall effectiveness .

生化学分析

Biochemical Properties

Rosuvastatin (6R)-Lactone Impurity is known to interact with various enzymes and proteins. It is a key player in the inhibition of the enzyme 3-hydroxy-3-methylglutarylcoenzyme A (HMG-CoA) reductase, which catalyzes the conversion of HMG-CoA to mevalonate . This is the rate-limiting step of cholesterol biosynthesis in the liver .

Cellular Effects

The effects of Rosuvastatin (6R)-Lactone Impurity on cells are diverse. It has been shown to induce modest changes in immunologic and metabolic measures in normocholesterolemic subjects . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Rosuvastatin (6R)-Lactone Impurity exerts its effects at the molecular level through various mechanisms. It binds to the active site of HMG-CoA reductase, inhibiting the enzyme and thus reducing the production of mevalonate, a precursor of cholesterol .

Temporal Effects in Laboratory Settings

Over time, Rosuvastatin (6R)-Lactone Impurity has been observed to induce changes in the immune system of healthy volunteers with normal serum cholesterol . It has also been associated with changes in erythrocyte indices, glucose-regulatory hormones, CD8 + T cells, and haptoglobin .

Dosage Effects in Animal Models

The effects of Rosuvastatin (6R)-Lactone Impurity vary with different dosages in animal models . High-dose statin therapy was used by 26.3%, moderate dose by 69.2%, and low dose by 4.5% . Differences in baseline features, comorbidities, revascularisation, and usage of other evidence-based medications were adjusted for with multivariable regression .

Metabolic Pathways

Rosuvastatin (6R)-Lactone Impurity is involved in the cholesterol biosynthesis pathway. It interacts with the enzyme HMG-CoA reductase, inhibiting the conversion of HMG-CoA to mevalonate .

Transport and Distribution

It is known that it interacts with various transporters and binding proteins .

Subcellular Localization

Given its role in inhibiting HMG-CoA reductase, an enzyme located in the endoplasmic reticulum, it is likely that it localizes to this organelle .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of quinazolines typically involves the cyclization of 2-aminobenzylamine with aldehydes or ketones. For this specific compound, the synthesis might involve the following steps:

Formation of the Quinazoline Core: This can be achieved through a tandem reaction of o-aminobenzylamine and aldehydes, mediated by o-iodoxybenzoic acid (IBX) under mild conditions.

Introduction of the Fluorine Atom: The fluorine atom can be introduced via a nucleophilic substitution reaction using a suitable fluorinating agent.

Formation of the Tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl Moiety: This can be synthesized through a series of cyclization and oxidation reactions involving appropriate starting materials.

Industrial Production Methods

Industrial production of such complex compounds often involves multi-step synthesis processes that are optimized for yield and purity. The use of catalysts, such as iridium or nickel, can enhance the efficiency of the reactions .

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.

Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: IBX or other oxidizing agents.

Reduction: Hydrogen gas with a suitable catalyst (e.g., palladium on carbon).

Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can yield an alcohol.

科学的研究の応用

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe for studying biological processes involving quinazolines.

Medicine: Quinazolines are known for their pharmacological properties, including anticancer and antimicrobial activities.

Industry: Use in the development of new materials with specific properties.

類似化合物との比較

Similar Compounds

Quinazoline: The parent compound with a simpler structure.

2-Aminoquinazoline: Lacks the fluorine atom and other substituents.

4-Arylquinazoline: Contains an aryl group instead of the tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl moiety.

Uniqueness

The unique structural features of N-[(6R)-8-Fluoro-5,6-dihydro-4-(1-methylethyl)-6-[(2S,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]benzo[h]quinazolin-2-yl]-N-methylmethanesulfonamide, such as the fluorine atom and the tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl moiety, contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

特性

IUPAC Name |

N-[(6R)-8-fluoro-6-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]-4-propan-2-yl-5,6-dihydrobenzo[h]quinazolin-2-yl]-N-methylmethanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26FN3O5S/c1-11(2)20-17-10-16(18-8-13(27)9-19(28)31-18)15-7-12(23)5-6-14(15)21(17)25-22(24-20)26(3)32(4,29)30/h5-7,11,13,16,18,27H,8-10H2,1-4H3/t13-,16-,18+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLAHUUGOOLLUEH-QBIMZIAESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=NC2=C1CC(C3=C2C=CC(=C3)F)C4CC(CC(=O)O4)O)N(C)S(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=NC(=NC2=C1C[C@H](C3=C2C=CC(=C3)F)[C@@H]4C[C@H](CC(=O)O4)O)N(C)S(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26FN3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-4-[[3-acetamido-4,5-dihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid](/img/structure/B590415.png)

![N-[2-(2,5-dimethoxyphenyl)ethyl]-1-(2-methoxyphenyl)methanimine](/img/structure/B590416.png)

![1H-Furo[4,3,2-DE]phthalazine](/img/structure/B590427.png)

![(1S,3aR,6aS)-Di-tert-butyl hexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate](/img/structure/B590434.png)